molecular formula C9H15N3S B13252691 4-cyclopropyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

4-cyclopropyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13252691
M. Wt: 197.30 g/mol
InChI Key: LIZAPNAUFYIOLP-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a cyclopropyl group at the 4-position and a branched 2-methylpropyl (isobutyl) substituent at the 5-position of the triazole ring. The 4H-1,2,4-triazole-3-thiol scaffold is notable for its versatility in medicinal chemistry, agrochemicals, and materials science due to its ability to undergo diverse functionalization . Substituents on the triazole ring significantly influence physicochemical properties, solubility, and biological activity, making comparative studies critical for structure-activity relationship (SAR) analyses.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

4-cyclopropyl-3-(2-methylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H15N3S/c1-6(2)5-8-10-11-9(13)12(8)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,11,13)

InChI Key

LIZAPNAUFYIOLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NNC(=S)N1C2CC2

Origin of Product

United States

Biological Activity

4-Cyclopropyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound characterized by its unique triazole and thiol functional groups. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

The molecular formula of 4-cyclopropyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is C9H15N3SC_9H_{15}N_3S, with a molecular weight of approximately 197.30 g/mol. The compound features a cyclopropyl group and a thiol group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₁₅N₃S
Molecular Weight197.30 g/mol
CAS Number1550320-29-0

The biological activity of 4-cyclopropyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is primarily attributed to its ability to interact with various biological targets. The thiol group can participate in redox reactions and form covalent bonds with proteins, potentially inhibiting enzyme activity or altering cellular signaling pathways.

Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial strains by inhibiting essential enzymes like DNA gyrase . The presence of the thiol group may enhance this antimicrobial activity by facilitating interactions with thiol-sensitive targets.

Biological Activity Studies

Several studies have investigated the biological activity of triazole derivatives, including 4-cyclopropyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol. Key findings include:

  • Antimicrobial Activity : Triazole derivatives have demonstrated broad-spectrum antibacterial properties. In vitro studies show that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Antiproliferative Effects : The compound has been evaluated for its antiproliferative activity in various cancer cell lines. Results indicate that it can inhibit cell growth by inducing apoptosis through the modulation of key signaling pathways .
  • Cytokine Modulation : Research has shown that 4-cyclopropyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol can influence cytokine release in peripheral blood mononuclear cells (PBMCs). It has been found to decrease the production of pro-inflammatory cytokines like TNF-α and IL-6 at certain concentrations .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including 4-cyclopropyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests a potent antibacterial effect that warrants further investigation for potential therapeutic applications.

Study on Cytokine Release

In another study focused on immune modulation, PBMCs treated with varying concentrations of the compound showed a dose-dependent reduction in TNF-α production. At a concentration of 50 µg/mL, TNF-α levels were reduced by approximately 60%, indicating potential anti-inflammatory properties .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Compound Name R₁ (Position 4) R₂ (Position 5) Molecular Formula Molecular Weight Notable Features References
Target Compound Cyclopropyl 2-Methylpropyl (C₄H₉) C₁₀H₁₅N₃S ~209.3* Branched alkyl chain -
4-Cyclopropyl-5-(4-methylpiperidin-1-yl) analog Cyclopropyl 4-Methylpiperidinyl C₁₁H₁₈N₄S 238.35 Basic nitrogen; potential CNS activity
4-Cyclopropyl-5-(thiophen-2-ylmethyl) analog Cyclopropyl Thiophen-2-ylmethyl C₁₀H₁₁N₃S₂ 237.34 Aromatic sulfur; enhanced π-π interactions
4-Cyclopropyl-5-(2-fluorophenyl) analog Cyclopropyl 2-Fluorophenyl C₁₁H₁₀FN₃S 235.28 Electronegative fluorine; improved solubility
4-Cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl) analog Cyclopropyl 4-Methylthiadiazolyl C₈H₉N₅S₂ 239.32 Thiadiazole ring; metabolic stability
4-Ethyl-5-(2-phenylcyclopropyl) analog Ethyl 2-Phenylcyclopropyl C₁₃H₁₅N₃S 245.34 Extended hydrophobic moiety

*Molecular weight inferred from analogous structures in .

Physicochemical Properties

  • Lipophilicity : The 2-methylpropyl group in the target compound likely increases lipophilicity compared to polar substituents like piperidinyl (logP ~2.5–3.0). Thiophen-2-ylmethyl and fluorophenyl analogs exhibit moderate logP values (~2.0–2.5) due to aromatic heterocycles .
  • Solubility : Fluorine-containing derivatives (e.g., 2-fluorophenyl analog) show enhanced aqueous solubility compared to alkyl-substituted variants .
  • pKa : Thiadiazole-containing analogs (e.g., C₈H₉N₅S₂) have a predicted pKa of 7.09, suggesting moderate acidity for the thiol group .

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